![molecular formula C5H8O2S B3048421 Thiacyclohex-3-ene, 1,1-dioxide CAS No. 16841-46-6](/img/structure/B3048421.png)
Thiacyclohex-3-ene, 1,1-dioxide
Overview
Description
Thiacyclohex-3-ene, 1,1-dioxide is a chemical compound with the formula C5H8O2S. It has a molecular weight of 132.181 . This compound contains a total of 16 bonds, including 8 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, and 1 sulfone .
Molecular Structure Analysis
The molecular structure of Thiacyclohex-3-ene, 1,1-dioxide includes a six-membered ring and a sulfone. It contains 3 double bonds and 3 multiple bonds .Scientific Research Applications
Photoreactivity Studies
Thiacyclohex-3-ene, 1,1-dioxide, and similar thiacyclic compounds have been a subject of study in photoreactivity. Research by Schmidt, Kopf, and Margaretha (2005) explored the light-induced cycloaddition of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one, a related thiacyclic compound, with various alkenes and dienes. This study provided insights into the efficiency and diastereoselectivity of [2+2]-photocycloadduct formation, which is fundamental to understanding the photoreactivity of thiacyclic compounds like Thiacyclohex-3-ene, 1,1-dioxide (Schmidt, Kopf, & Margaretha, 2005).
Photochemical Properties
The photochemistry of cyclic nonenolizable α-diketones and ketones, including thiacyclohexane derivatives, has been explored in studies dating back to 1973. Research by Kooi, Wynberg, and Kellogg showed that these compounds undergo various reactions under light, including ring contractions and formation of different products depending on the substituted groups. This research adds to the understanding of the behavior of Thiacyclohex-3-ene, 1,1-dioxide under photochemical conditions (Kooi, Wynberg, & Kellogg, 1973).
Synthesis of Novel Heterocyclic Compounds
Thiacyclohex-3-ene, 1,1-dioxide and related compounds are used in the synthesis of novel heterocyclic compounds. Reinhoudt and Kouwenhoven (2010) developed a method for synthesizing 2,3-dihydrothiepins and 2,3-dihydro-8H-thiocins via cycloaddition of enamine derivatives of thiophen-3-ones or 4-thiacyclohexanone to activated acetylenes. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Reinhoudt & Kouwenhoven, 2010).
Polymer Chemistry Applications
The derivatives of Thiacyclohex-3-ene, 1,1-dioxide are also significant in polymer chemistry. For instance, Devaine-Pressing, Dawe, and Kozak (2015) investigated the copolymerization of cyclohexene oxide and carbon dioxide using chromium(III) complexes. This research provides a foundation for using thiacyclic compounds in polymer synthesis, particularly in creating polycarbonates (Devaine-Pressing, Dawe, & Kozak, 2015).
Organic Synthesis and Reactivity
The organic synthesis and reactivity of Thiacyclohex-3-ene, 1,1-dioxide derivatives have been widely studied. Crumbie and Ridley (1981) explored the formation of the anion from 1-Thiacyclohept-2-ene 1-Oxide and its reaction with substituted benzaldehydes. These studies provide insights into the reactivity of thiacyclic sulfones and their potential applications in organic synthesis (Crumbie & Ridley, 1981).
properties
IUPAC Name |
3,6-dihydro-2H-thiopyran 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-8(7)4-2-1-3-5-8/h1-2H,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNNBCHKMQQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168563 | |
Record name | Thiacyclohex-3-ene, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16841-46-6 | |
Record name | 2H-Thiopyran, 3,6-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16841-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiacyclohex-3-ene, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiacyclohex-3-ene, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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